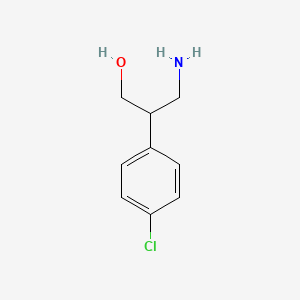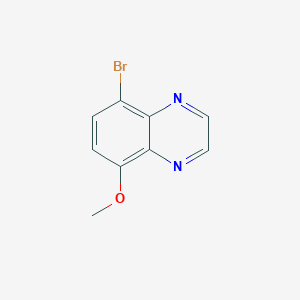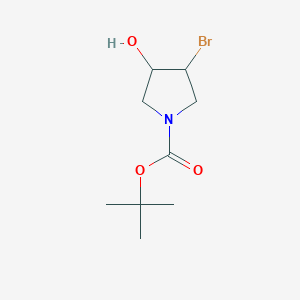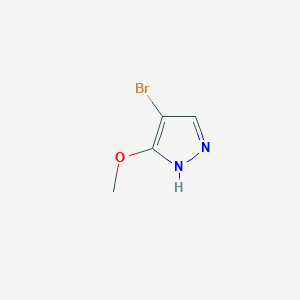
3-Amino-2-(4-chlorophenyl)propan-1-ol
Übersicht
Beschreibung
“3-Amino-2-(4-chlorophenyl)propan-1-ol” is an amino alcohol that consists of a 4-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has a molecular weight of 185.65 .
Synthesis Analysis
The synthesis of a similar compound, “3-(4-Chlorophenyl)propan-1-ol”, involves the use of Lithium Aluminum Hydride (LAH) in dry Tetrahydrofuran (THF). The reaction is allowed to warm to room temperature and stirred overnight .Molecular Structure Analysis
The IUPAC name for this compound is “3-amino-3-(4-chlorophenyl)-1-propanol” and its InChI code is "1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2" .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 84-87 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties : This compound is involved in the synthesis of new derivatives exhibiting pronounced anticonvulsive activities. For instance, Papoyan et al. (2011) synthesized new compounds that demonstrated significant anticonvulsive activity, emphasizing its potential in medicinal chemistry (Papoyan et al., 2011).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents : Research indicates its role in developing cardioselective beta-adrenoceptor blocking agents. Rzeszotarski et al. (1979) found that certain derivatives of this compound exhibit substantial cardioselectivity, highlighting its significance in cardiovascular pharmacology (Rzeszotarski et al., 1979).
Antifungal Activity : Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives, including a compound with 3-Amino-2-(4-chlorophenyl)propan-1-ol, which showed promising antifungal activity against Candida strains. This suggests its potential use in developing antifungal agents (Lima-Neto et al., 2012).
Corrosion Inhibition : The compound has been studied for its role in corrosion inhibition. Gao et al. (2007) synthesized tertiary amines, including derivatives of 3-Amino-2-(4-chlorophenyl)propan-1-ol, which exhibited effective inhibition of carbon steel corrosion, indicating its utility in materials science (Gao et al., 2007).
Structural and Spectroscopic Studies : Khalid et al. (2018) conducted structural and spectroscopic investigations of Schiff base derivatives, including those derived from 3-Amino-2-(4-chlorophenyl)propan-1-ol. This research contributes to our understanding of molecular structures and interactions (Khalid et al., 2018).
Antimicrobial Activity : Okasha et al. (2022) synthesized and evaluated the antimicrobial activity of a compound derived from 3-Amino-2-(4-chlorophenyl)propan-1-ol. Their findings revealed potential applications in combating bacterial and fungal infections (Okasha et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-amino-2-(4-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSXASSJRSGBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(4-chlorophenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Diphenylbenzo[1,2-b:4,5-b']difuran](/img/structure/B1375460.png)






![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)
![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)

![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)


![2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile](/img/structure/B1375480.png)